molecular formula C10H16O4 B12985329 tert-Butyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate

tert-Butyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate

Cat. No.: B12985329
M. Wt: 200.23 g/mol
InChI Key: YSGXQYWIVUOWGD-ZETCQYMHSA-N
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Description

tert-Butyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate typically involves the esterification of (S)-2-(5-oxotetrahydrofuran-2-yl)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:

(S)-2-(5-oxotetrahydrofuran-2-yl)acetic acid+tert-butyl alcoholacid catalysttert-Butyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate+water\text{(S)-2-(5-oxotetrahydrofuran-2-yl)acetic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} (S)-2-(5-oxotetrahydrofuran-2-yl)acetic acid+tert-butyl alcoholacid catalyst​tert-Butyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate+water

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield (S)-2-(5-oxotetrahydrofuran-2-yl)acetic acid and tert-butyl alcohol.

    Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: (S)-2-(5-oxotetrahydrofuran-2-yl)acetic acid and tert-butyl alcohol.

    Reduction: The corresponding alcohol derivative.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of prodrugs and drug delivery systems.

    Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate depends on its specific application. In medicinal chemistry, for example, the compound may act as a prodrug, where it undergoes enzymatic hydrolysis to release the active drug. The molecular targets and pathways involved can vary, but typically include interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

tert-Butyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate can be compared with other similar compounds, such as:

    tert-Butyl (S)-2-(5-hydroxytetrahydrofuran-2-yl)acetate: This compound has a hydroxyl group instead of a carbonyl group in the tetrahydrofuran ring, which affects its reactivity and applications.

    tert-Butyl (S)-2-(tetrahydrofuran-2-yl)acetate: Lacks the carbonyl group, resulting in different chemical properties and uses.

    tert-Butyl (S)-2-(5-oxotetrahydropyran-2-yl)acetate: Contains a six-membered ring instead of a five-membered ring, leading to variations in stability and reactivity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

tert-butyl 2-[(2S)-5-oxooxolan-2-yl]acetate

InChI

InChI=1S/C10H16O4/c1-10(2,3)14-9(12)6-7-4-5-8(11)13-7/h7H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

YSGXQYWIVUOWGD-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H]1CCC(=O)O1

Canonical SMILES

CC(C)(C)OC(=O)CC1CCC(=O)O1

Origin of Product

United States

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